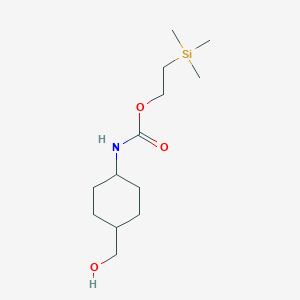
2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate is a compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a trimethylsilyl group, a cyclohexyl ring, and a carbamate functional group. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the hydroxyl group on the cyclohexyl ring, followed by the introduction of the carbamate group. The trimethylsilyl group is then added to the ethyl chain through a silylation reaction. Reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbamate group produces an amine. Substitution reactions can yield a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate: shares similarities with other carbamate derivatives, such as and .
Cyclohexyl carbamates: with different substituents on the cyclohexyl ring also exhibit similar chemical properties.
Uniqueness
What sets this compound apart is the presence of the trimethylsilyl group, which imparts unique reactivity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H27NO3Si |
|---|---|
Peso molecular |
273.44 g/mol |
Nombre IUPAC |
2-trimethylsilylethyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H27NO3Si/c1-18(2,3)9-8-17-13(16)14-12-6-4-11(10-15)5-7-12/h11-12,15H,4-10H2,1-3H3,(H,14,16) |
Clave InChI |
HOPUVMOBKVUEDL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOC(=O)NC1CCC(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


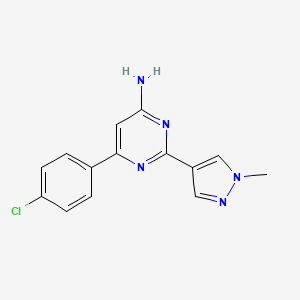


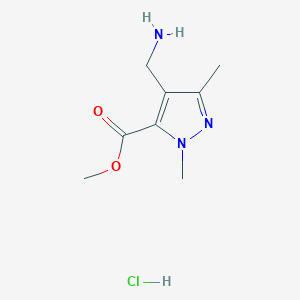
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
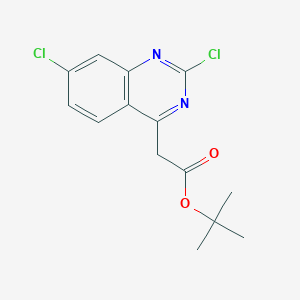


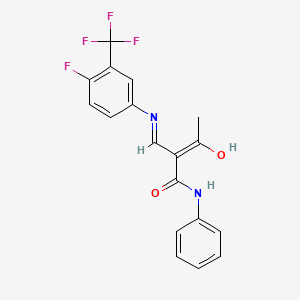
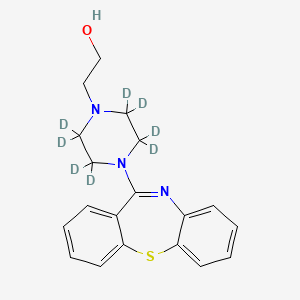
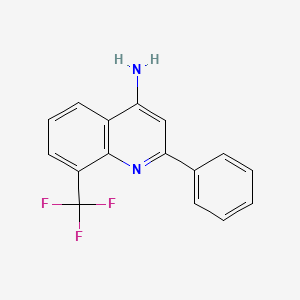

![Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13723048.png)
